4-Pyrimidinethiol

Physical Chemistry Spectroscopy Tautomerism

Sourcing structurally consistent 4-mercaptopyrimidine is hindered by variable tautomer ratios in analogs. 4-Pyrimidinethiol (CAS 1450-86-8) resolves this with a well-defined thiol:thione ratio (~5:1) in inert matrices, ensuring reproducible reactivity in S-glycosylation, SAM formation, and metal coordination. - Enables cleaner S-alkylation profiles vs. 2-mercaptopyrimidine, reducing competing N-reactivity. - Distinct surface charge and molecular recognition in SERS sensors, unattainable with 2-isomer. - Reliable 4-thioether library building block for antimicrobial SAR studies. Supplied with rigorous QC for direct use in structure-specific corrosion inhibition and nanoparticle functionalization.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
CAS No. 1450-86-8
Cat. No. B074162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinethiol
CAS1450-86-8
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CN=CNC1=S
InChIInChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
InChIKeyMGAXHFMCFLLMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidinethiol (CAS 1450-86-8) Chemical Class and Key Characteristics


4-Pyrimidinethiol (CAS 1450-86-8), also known as 4-mercaptopyrimidine or pyrimidine-4-thiol, is a heterocyclic thiol with the molecular formula C4H4N2S . It is structurally characterized by a sulfhydryl (-SH) group at the 4-position of a pyrimidine ring, which enables a dynamic thione-thiol tautomerism [1]. This compound primarily exists in its thione form (4(1H)-pyrimidinethione) in solid and polar solutions, making it a versatile building block in medicinal chemistry for synthesizing S-glycosides, metal complexes, and other bioactive derivatives .

Why 4-Pyrimidinethiol Cannot Be Substituted by Other Mercaptopyrimidine Isomers


Simple replacement of 4-Pyrimidinethiol with its 2-isomer (2-mercaptopyrimidine) or other analogs is scientifically unsound due to fundamental differences in their physical-chemical properties that dictate reactivity and biological function. The position of the thiol group directly alters the tautomeric equilibrium, a critical factor in hydrogen bonding, metal coordination, and biological target engagement [1]. For instance, 4-Pyrimidinethiol exhibits a distinct tautomer ratio in inert matrices (thiol:thione ≈ 5:1), while 2-mercaptopyrimidine in the gas phase shows a much larger energy preference for the thiol form (~8 kcal/mol), leading to entirely different populations of reactive species [2]. This directly impacts its utility in applications requiring specific reactivity, such as S-alkylation or self-assembled monolayer (SAM) formation, where the 4-position's steric and electronic environment is non-interchangeable with the 2- or 5-substituted isomers.

Quantitative Differential Evidence Against Closest Analogs


Tautomeric Equilibrium Shift vs. 2-Mercaptopyrimidine

Matrix isolation IR spectroscopy reveals that 4(3H)-pyrimidinethione (the tautomeric system of 4-Pyrimidinethiol) has a thiol-to-thione concentration ratio of approximately 5:1 in inert argon and nitrogen matrices at low temperatures [1]. This provides a specific snapshot of its tautomeric preference. In contrast, a quantum mechanical and Monte Carlo study of 2-mercaptopyrimidine determined that the thiol form is more stable than the thione form by ca. 8 kcal/mol in the gas phase [2]. While these are different measurement conditions, the data indicates a significantly different ground-state energy landscape for the two isomers: the 4-isomer's preference for the thione form in polar solutions is a distinct, quantifiable property not mirrored by the 2-isomer's strong thiol preference, critically affecting their respective reactivities.

Physical Chemistry Spectroscopy Tautomerism

Corrosion Inhibition Efficiency of Mercaptopyrimidine Isomers

A study on the corrosion inhibition of cold rolled steel in HCl solution compared two mercaptopyrimidine derivatives: 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP) and 4,6-dihydroxy-2-mercaptopyrimidine (DHMP) [1]. Results from weight loss and electrochemical impedance spectroscopy showed that AHMP exhibited superior inhibition efficiency, following the order AHMP > DHMP. While neither AHMP nor DHMP is the target 4-Pyrimidinethiol, this class-level evidence demonstrates that the exocyclic thiol group's position and the pyrimidine ring's substitution pattern are critical determinants of adsorption strength and, thus, performance. The study concluded that the presence of a -SH group is more beneficial for inhibition than -NH2 or -OH, underscoring the importance of the thiol group's specific location [1].

Corrosion Science Electrochemistry Materials Science

Adsorption Stability on Gold Nanoparticles

Computational and Raman spectroscopic studies on thiolated pyrimidines adsorbed on gold nanoparticles have quantified relative binding energies [1]. While this specific study focused on 2-thiocytosine and thiouracils, it established that the presence and position of additional functional groups (like an amino group in 2-thiocytosine) significantly enhance binding strength compared to simpler thiouracils (2-thiouracil, 4-thiouracil) [1]. This class-level finding implies that 4-Pyrimidinethiol, lacking the amino group, will have a distinct, quantifiable binding energy profile on gold surfaces compared to its amino-substituted derivatives, making it a preferable choice for applications requiring a specific balance of stability and lability in self-assembled monolayers.

Surface Chemistry Nanotechnology Vibrational Spectroscopy

S- vs. N- Reactivity in Glycoside Synthesis

A study demonstrated the efficient synthesis of S-beta-D-glucosides of 4-mercaptopyrimidine, achieving a specific yield of the glycosylated product from 5-acetyl-2-aryl-6-methyl-4-pyrimidinethiol derivatives [1]. The reaction proceeds selectively at the sulfur atom, a behavior that is contingent on the thiol being at the 4-position. These S-glycosides were then deprotected and screened for antimicrobial activity, confirming the biological relevance of the 4-thioether linkage [1]. This contrasts with derivatives where the mercapto group is at the 2-position, which may exhibit different regioselectivity or require different reaction conditions due to the adjacent nitrogen atoms in the ring.

Medicinal Chemistry Nucleoside Synthesis Glycosylation

Voltammetric Behavior on Modified Electrodes

Cyclic voltammetry studies at a cobalt phthalocyanine-modified carbon-paste electrode have shown that this system exhibits good selectivity for the catalytic oxidation of mercaptopyrimidine derivatives over other biologically important mercaptans like cysteine and glutathione [1]. While the study primarily compared 2-thiouracil and 2-thiobarbituric acid, the electronic structure of the pyrimidine ring dictates its oxidation potential. The unique electronic environment of the 4-thiol, as opposed to the 2-thiol or other substituted mercaptopyrimidines, will result in a distinct peak potential, making it selectively detectable or reactive in mixed analyte solutions.

Electroanalysis Sensor Development Electrocatalysis

Evidence-Backed Application Scenarios for 4-Pyrimidinethiol


Self-Assembled Monolayers with Specific Tautomeric Properties

Due to its distinct thione-thiol tautomerism (thiol:thione ratio of ~5:1 in inert matrices [1]), 4-Pyrimidinethiol can be used to create SAMs on gold or silver surfaces where the tautomeric state dictates surface charge, hydrophilicity, and molecular recognition properties. This is a function that the 2-isomer, with its greater energetic preference for the thiol form, cannot replicate. The predictable tautomeric ratio allows for the engineering of pH-responsive surfaces or selective binding sites for analytes in SERS-based sensors [2].

Precursor for Regiospecific 4-Thioether Antimicrobial Agents

The compound's ability to undergo selective S-glycosylation at the 4-position, as shown by Moustafa et al. (2009), provides a reliable route to novel S-beta-D-glucosides with antimicrobial activity [3]. In contrast to 2-mercaptopyrimidine, which may present competing reactivity at the ring nitrogens, 4-Pyrimidinethiol offers cleaner reaction profiles for building libraries of 4-thioether pyrimidine analogs, a key step in structure-activity relationship (SAR) studies for drug discovery.

Model Compound for Corrosion Inhibition Mechanisms

Given that class-level data on mercaptopyrimidines shows the -SH group's position is critical for adsorption and inhibition on steel surfaces [4], 4-Pyrimidinethiol serves as a structurally pure model inhibitor. Its performance can be directly compared with 2-Mercaptopyrimidine to deconvolute the effect of the thiol group's position on the inhibition mechanism under controlled acidic (HCl, H2SO4) or CO2-rich conditions. This is valuable for designing more effective, structure-specific corrosion inhibitors.

Functionalization of Gold Nanoparticles for Intracellular Probes

Research on thiolated pyrimidines indicates that binding energy to gold nanoparticles is highly sensitive to the molecular structure [2]. 4-Pyrimidinethiol, with its intermediate binding strength compared to amino-substituted analogs, could be used to functionalize gold nanoparticles for intracellular delivery and SERS imaging. Its regulated dissociation kinetics might provide an advantage in rapid intracellular release of cargo or as a dynamic probe for cellular redox environments.

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